
4-(piperidin-1-ylsulfonyl)-N-(4-(4-(4-(piperidin-1-ylsulfonyl)benzamido)phenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(piperidin-1-ylsulfonyl)-N-(4-(4-(4-(piperidin-1-ylsulfonyl)benzamido)phenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, a sulfonyl group, a benzamide group, and a thiazole ring. These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, the sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, the benzamide group consists of a benzene ring attached to an amide group, and the thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the sulfonyl and amide groups suggests that it could participate in a variety of reactions including nucleophilic substitutions and condensation reactions .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis and Biological Activities: 1,3,4-Oxadiazole compounds, closely related to the queried chemical, have been synthesized and evaluated for biological activities. Specifically, compounds with piperidin-1-ylsulfonyl groups have been shown to inhibit butyrylcholinesterase (BChE) and exhibit ligand-binding affinities in molecular docking studies (Khalid et al., 2016).
Anti-Microbial and Anti-Cancer Properties
- Anti-Microbial and Anti-Bacterial Studies: N-substituted derivatives of compounds with piperidin-1-ylsulfonyl groups have demonstrated moderate to significant anti-bacterial activities against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Anti-Cancer Activity: Novel 1,2-dihydropyridine, thiophene, and thiazole derivatives containing sulfone moieties, similar in structure to the queried compound, have shown promising anti-breast cancer activity in vitro (Al-Said et al., 2011).
Neurological and Cognitive Effects
- Anti-Acetylcholinesterase Activity: Piperidine derivatives, especially those with benzoylamino and sulfonyl groups, have been synthesized and evaluated for their potent anti-acetylcholinesterase (anti-AChE) activity. These compounds could have implications in cognitive and neurological disorders (Sugimoto et al., 1990).
Adjuvant and Immune Response Enhancement
- Small Molecule Adjuvant Activity: Certain aminothiazole scaffold compounds, similar to the queried chemical, have been identified as potential adjuvants that enhance immune responses in vaccines. These compounds function by elevating intracellular Ca2+ levels and stimulating antigen-presenting cells (Saito et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O6S3/c39-31(25-9-15-28(16-10-25)46(41,42)37-19-3-1-4-20-37)34-27-13-7-24(8-14-27)30-23-45-33(35-30)36-32(40)26-11-17-29(18-12-26)47(43,44)38-21-5-2-6-22-38/h7-18,23H,1-6,19-22H2,(H,34,39)(H,35,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWKCPANKRXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)
![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)
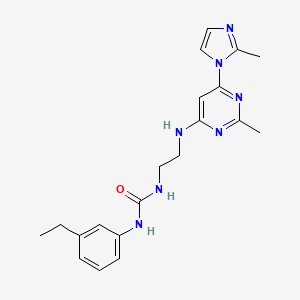
![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)
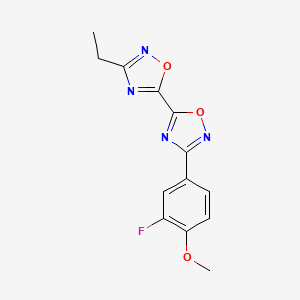
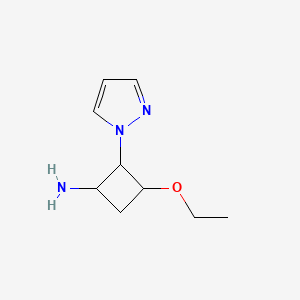
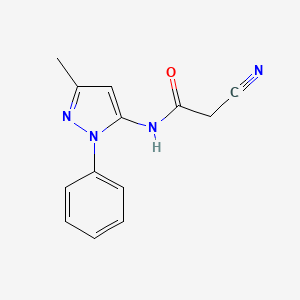
![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)
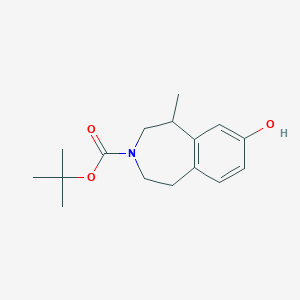
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)
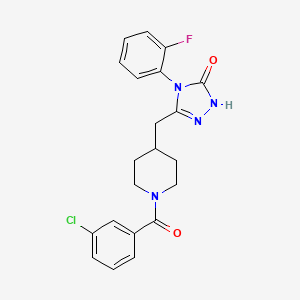

![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)
